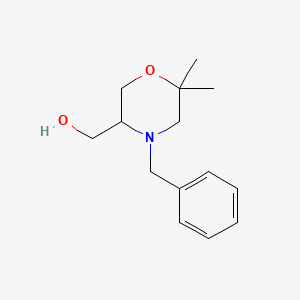
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It is characterized by a morpholine ring substituted with a benzyl group and two methyl groups, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol typically involves the reaction of 4-benzyl-6,6-dimethylmorpholine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzyl aldehyde or benzyl carboxylic acid.
Reduction: Various reduced morpholine derivatives.
Substitution: Substituted benzyl morpholine derivatives.
Applications De Recherche Scientifique
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol exerts its effects depends on its interaction with specific molecular targets. It may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary based on the context of its use, such as in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylmorpholine: Lacks the dimethyl substitution on the morpholine ring.
6,6-Dimethylmorpholine: Lacks the benzyl group.
3-Morpholinemethanol: Lacks both the benzyl and dimethyl substitutions.
Uniqueness
(4-Benzyl-6,6-dimethylmorpholin-3-yl)methanol is unique due to the combination of its benzyl and dimethyl substitutions on the morpholine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
(4-benzyl-6,6-dimethylmorpholin-3-yl)methanol |
InChI |
InChI=1S/C14H21NO2/c1-14(2)11-15(13(9-16)10-17-14)8-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
Clé InChI |
NFQMBJVXILGWFU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(C(CO1)CO)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



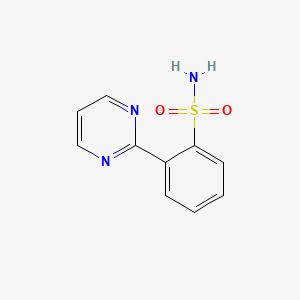
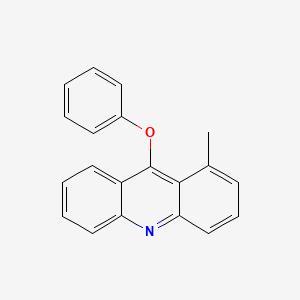


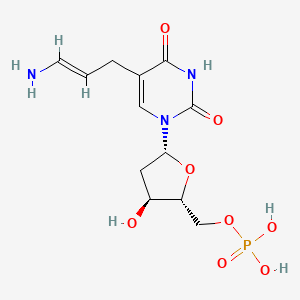

![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
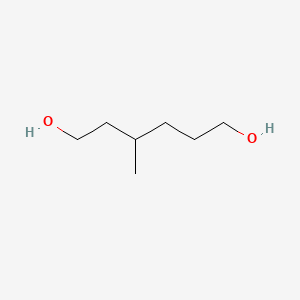

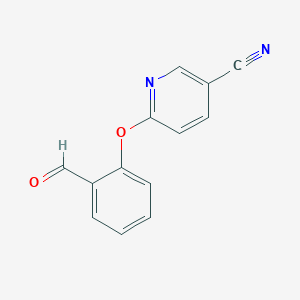

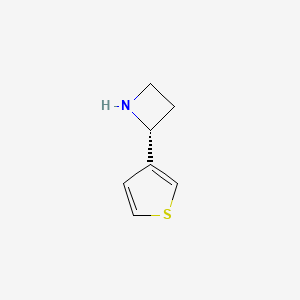
![9-{4-(Benzyloxy)-3-[(benzyloxy)methyl]butyl}-9h-purin-6-amine](/img/structure/B12933612.png)
